molecular formula C20H17NO2 B15163735 N-(Benzyloxy)-N-phenylbenzamide CAS No. 184016-22-6

N-(Benzyloxy)-N-phenylbenzamide

Cat. No.: B15163735
CAS No.: 184016-22-6
M. Wt: 303.4 g/mol
InChI Key: DRRLRHGTZNFEFY-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-N-phenylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and a phenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-phenylhydroxylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzyl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Benzyloxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to form N-phenylbenzamide by removing the benzyloxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-phenylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(Benzyloxy)-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. It may also serve as a ligand in the development of new drugs targeting specific proteins or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    N-(Benzyloxy)-N-phenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(Benzyloxy)-N-phenylurea: Contains a urea group instead of a benzamide group.

    N-(Benzyloxy)-N-phenylthiourea: Contains a thiourea group instead of a benzamide group.

Uniqueness: N-(Benzyloxy)-N-phenylbenzamide is unique due to its specific combination of benzyloxy and phenyl groups attached to the benzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

184016-22-6

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-phenyl-N-phenylmethoxybenzamide

InChI

InChI=1S/C20H17NO2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

DRRLRHGTZNFEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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